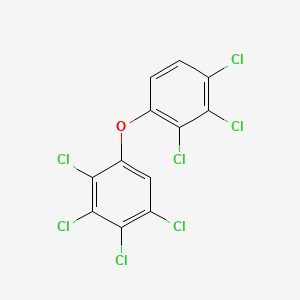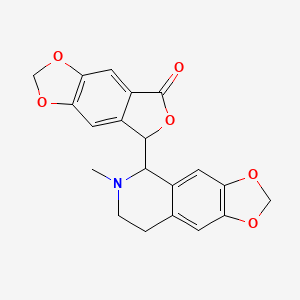
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone is a complex organic compound with a unique structure that includes a pyridyl group, a nitrosamino group, and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the nitrosamino group through the reaction of an amine with nitrous acid, followed by the introduction of the hydroxyimino group through oximation reactions. The pyridyl group is usually introduced via a coupling reaction with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrosamino group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which 2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone exerts its effects involves its interaction with specific molecular targets. The nitrosamino group can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to modifications of proteins and DNA. The hydroxyimino group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyimino-4-methylnitrosamino-1-(2-pyridyl)-1-butanone
- 2-Hydroxyimino-4-methylnitrosamino-1-(4-pyridyl)-1-butanone
- 2-Hydroxyimino-4-ethylnitrosamino-1-(3-pyridyl)-1-butanone
Uniqueness
2-Hydroxyimino-4-methylnitrosamino-1-(3-pyridyl)-1-butanone is unique due to its specific combination of functional groups and the position of the pyridyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
64091-88-9 |
|---|---|
Fórmula molecular |
C10H12N4O3 |
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
N-[(3Z)-3-hydroxyimino-4-oxo-4-pyridin-3-ylbutyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H12N4O3/c1-14(13-17)6-4-9(12-16)10(15)8-3-2-5-11-7-8/h2-3,5,7,16H,4,6H2,1H3/b12-9- |
Clave InChI |
WUKFKMZZMBVCDX-XFXZXTDPSA-N |
SMILES isomérico |
CN(CC/C(=N/O)/C(=O)C1=CN=CC=C1)N=O |
SMILES canónico |
CN(CCC(=NO)C(=O)C1=CN=CC=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)


![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)

![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)





